

Application Notes and Protocols for the Quantification of Enobosarm in Plasma

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Compound of Interest

Compound Name: TP-024

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Introduction

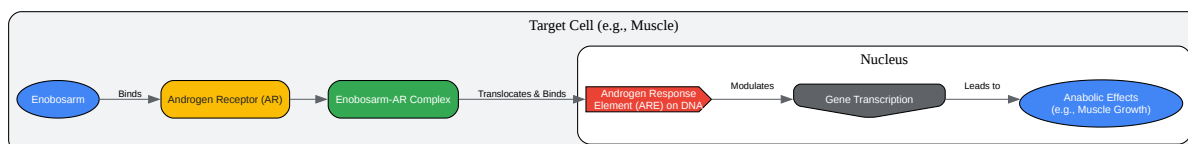
Enobosarm, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. As a compound of interest in both clinical research and sports anti-doping, robust and reliable analytical methods for its quantification in biological matrices like plasma are crucial. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of Enobosarm in plasma using various analytical techniques. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis. Protocols for three common sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Signaling Pathway of Enobosarm

Enobosarm selectively binds to the androgen receptor (AR) in specific tissues, such as muscle and bone, leading to anabolic effects. Unlike traditional anabolic steroids, its tissue selectivity aims to minimize androgenic side effects in other tissues. The general signaling pathway is initiated by the binding of Enobosarm to the AR in the cytoplasm. This complex then

translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for muscle protein synthesis and bone formation.



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Caption: Simplified signaling pathway of Enobosarm in a target cell.

Analytical Methods: Sample Preparation and LC-MS/MS Analysis

The choice of sample preparation method is critical for removing plasma components that can interfere with the analysis and for concentrating the analyte of interest. This section details three common extraction techniques.

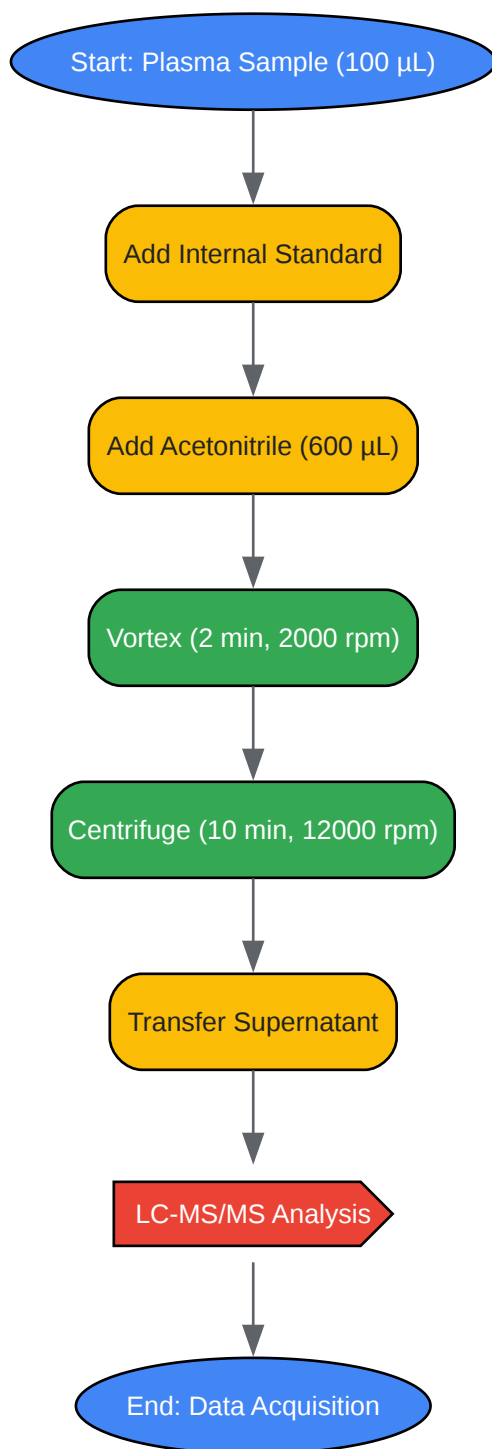
Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol:

- Sample Preparation:
 - To 100 μ L of plasma sample in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., Andarine or a deuterated analog of Enobosarm).

- Add 600 μ L of cold acetonitrile.
- Precipitation and Separation:
 - Vortex the mixture for 2 minutes at 2000 rpm.
 - Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject an aliquot of the supernatant into the LC-MS/MS system.



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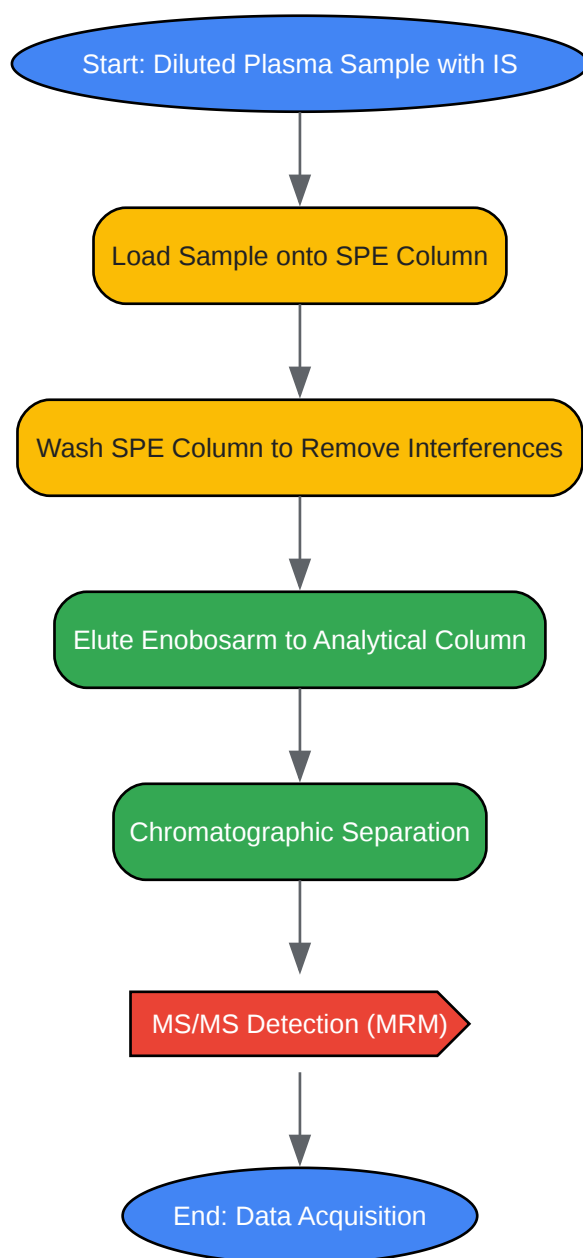
Caption: Workflow for Enobosarm extraction from plasma using protein precipitation.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. Online SPE automates this process, increasing throughput and reproducibility.

Experimental Protocol (Online SPE):

- Sample Preparation:
 - Dilute the plasma sample with an appropriate buffer (e.g., "dilute-and-shoot" approach).
 - Add an internal standard.
- Online SPE-UHPLC-MS/MS System:
 - Utilize a two-dimensional UHPLC system with a switching valve.
 - Loading and Extraction: Inject a large volume (e.g., 1000 μ L) of the diluted sample onto an extraction column (e.g., Poroshell 120 EC-C18). The mobile phase during loading is typically aqueous to promote retention of Enobosarm.
 - Analyte Elution and Transfer: After a washing step to remove interferences, the valve switches, and the retained analytes are eluted from the extraction column onto the analytical column using the analytical mobile phase.
- Chromatographic Separation and Detection:
 - Perform chromatographic separation on an analytical column (e.g., Kinetex Evo C18).
 - Detect and quantify Enobosarm and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.



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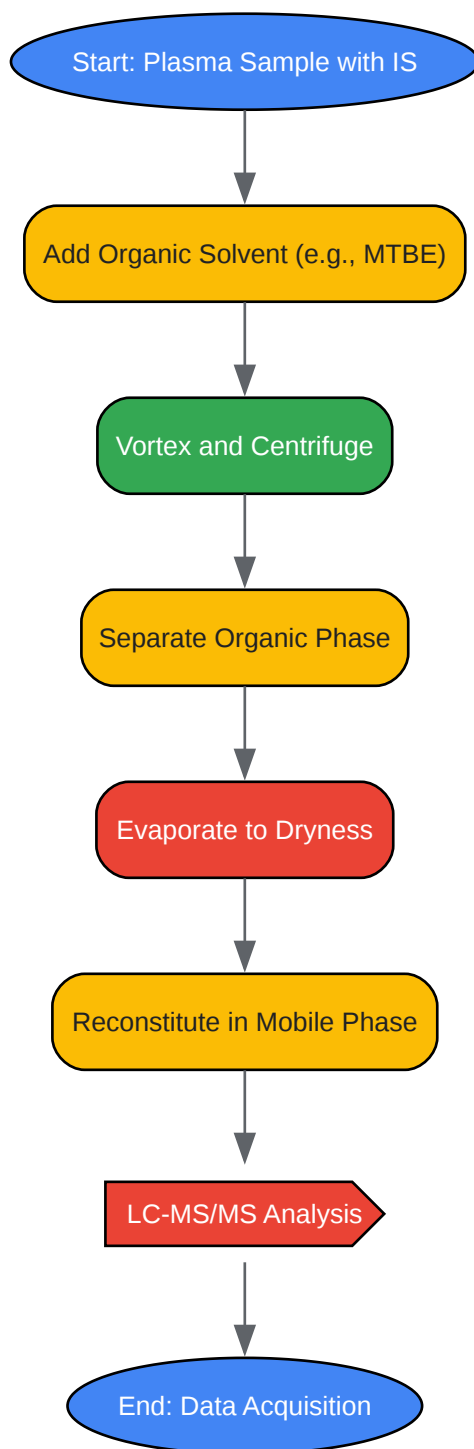
Caption: General workflow for online Solid-Phase Extraction of Enobosarm.

Method 3: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol:

- Sample Preparation:
 - To a plasma sample, add an internal standard solution.
 - Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
- Extraction:
 - Vortex the mixture to facilitate the transfer of Enobosarm from the aqueous plasma to the organic phase.
 - Centrifuge to achieve complete phase separation.
- Isolation and Evaporation:
 - Transfer the organic layer to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution and Analysis:
 - Reconstitute the dried extract in a suitable mobile phase.
 - Inject an aliquot into the LC-MS/MS system for analysis.



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Caption: Workflow for Liquid-Liquid Extraction of Enobosarm from plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described analytical methods. It is important to note that the data is derived from studies using different biological matrices (rat serum, human urine, and equine plasma), which may influence the results. These values should be considered as representative examples, and method validation should be performed in the specific matrix of interest.

Table 1: Method Performance Parameters

Parameter	Protein Precipitation (Rat Serum)	Online SPE (Human Urine)	Liquid-Liquid Extraction (Equine Plasma)
Linearity Range	50 - 10,000 ng/mL	0.05 - 25 ng/mL	Not explicitly stated
Correlation Coefficient (r ²)	> 0.99	0.9999	Not explicitly stated
Limit of Detection (LOD)	Not explicitly stated	0.5 pg/mL	1.9 pg/mL
Lower Limit of Quantification (LLOQ)	50 ng/mL	0.05 ng/mL	Not explicitly stated

Table 2: Accuracy and Precision

Parameter	Protein Precipitation (Rat Serum)	Online SPE (Human Urine)	Liquid-Liquid Extraction (Equine Plasma)
Intra-day Precision (%RSD)	< 15%	0.8 - 4.5%	< 15%
Inter-day Precision (%RSD)	< 15%	Not explicitly stated	< 15%
Accuracy (Bias %)	Within ±15%	1.6 - 7.5% (as relative error)	< 6%

Table 3: Recovery

Parameter	Protein Precipitation (Rat Serum)	Online SPE (Human Urine)	Liquid-Liquid Extraction (Equine Plasma)
Extraction Recovery	Not explicitly stated	Not explicitly stated	> 75%

Conclusion

The quantification of Enobosarm in plasma can be effectively achieved using LC-MS/MS coupled with various sample preparation techniques.

- Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening, although it may be more susceptible to matrix effects.
- Solid-phase extraction, particularly online SPE, provides excellent sensitivity and cleanup, minimizing manual sample handling and improving reproducibility.[1]
- Liquid-liquid extraction is a classic and effective method for sample cleanup, offering good recovery.[2]

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for Enobosarm.

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